5-Hydroxy-6-iodopyridine-2-carboxylic acid

Regioselective halogenation Electrophilic aromatic substitution Process chemistry

Medicinal chemistry programs face a bottleneck when a single scaffold must generate diverse analogs. 5-Hydroxy-6-iodopyridine-2-carboxylic acid solves this by providing three orthogonal functional groups on one pyridine ring, enabling a two-step divergent sequence that replaces 4-6 synthetic operations. • Dual-handle architecture: C6-I for Suzuki/Sonogashira coupling, C5-OH for O-alkylation/acylation - creates an analog matrix from one starting material. • 98% commercial purity reduces cumulative impurity load in multi-step API synthesis. • EPA DSSTox-registered (DTXSID90484416); full GHS classification and MDL (MFCD11656379) supplied, lowering incoming QC overhead.

Molecular Formula C6H4INO3
Molecular Weight 265.01 g/mol
CAS No. 60728-70-3
Cat. No. B3065757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-6-iodopyridine-2-carboxylic acid
CAS60728-70-3
Molecular FormulaC6H4INO3
Molecular Weight265.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1O)I)C(=O)O
InChIInChI=1S/C6H4INO3/c7-5-4(9)2-1-3(8-5)6(10)11/h1-2,9H,(H,10,11)
InChIKeyXFCLVVRAEPZKNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-6-iodopyridine-2-carboxylic Acid: Chemical Overview


5-Hydroxy-6-iodopyridine-2-carboxylic acid (CAS 60728-70-3) is a heterocyclic organic compound belonging to the halogenated picolinic acid class, with the molecular formula C₆H₄INO₃ and a molecular weight of 265.01 g/mol [1]. It features three chemically distinct functional groups on the pyridine ring: a carboxylic acid at position 2, a hydroxyl group at position 5, and an iodine atom at position 6 [2]. Its computed XLogP3-AA value is 1, topological polar surface area (TPSA) is 70.4 Ų, and it possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. Commercially, it is available at 98% purity from reputable suppliers such as Fluorochem (Product Code F787164, MDL MFCD11656379) . The compound is registered in the EPA DSSTox database (DTXSID90484416), supporting its use in predictive toxicology and regulatory-grade research [1].

Dual-handle divergent synthesis: Orthogonal C6–I cross-coupling and C5–OH O-functionalization on a single pyridine scaffold.
Mild coupling conditions: Aryl iodide reactivity enables Pd-catalyzed coupling at room temperature to 60°C with low catalyst loading.
Defined regioisomer: 2-COOH picolinate architecture for N,O-bidentate metal chelation; distinct from 3-COOH nicotinate analogs.

5-Hydroxy-6-iodopyridine-2-carboxylic Acid vs. Analogs: Key Differences


The simultaneous presence of three chemically orthogonal functional groups—the 2-carboxylic acid, 5-hydroxyl, and 6-iodo substituents—on a single pyridine scaffold creates a substitution pattern that no single in-class analog replicates. Removal of the 5-hydroxyl group (as in 6-iodopicolinic acid, CAS 55044-68-3) eliminates hydrogen-bond donation capability at that position and alters solubility and metal-chelation properties [1]. Removal of the 6-iodo substituent (as in 5-hydroxypicolinic acid, CAS 15069-92-8) eliminates the heavy halogen handle required for palladium-catalyzed cross-coupling reactions and significantly reduces lipophilicity (XLogP drops from ~1 to ~0.4) [2]. Replacement of iodine with chlorine (5-hydroxy-6-chloropyridine-2-carboxylic acid) changes both the carbon–halogen bond strength (C–I ≈ 209 kJ/mol vs. C–Cl ≈ 327 kJ/mol) and halogen-bond donor capacity, fundamentally altering reactivity in cross-coupling and supramolecular contexts [3]. Positional isomerism (e.g., 5-hydroxy-6-iodopyridine-3-carboxylic acid, CAS 59288-39-0) relocates the carboxylic acid from the 2-position to the 3-position, altering the compound's metal-chelation geometry and directing effects in electrophilic aromatic substitution [4]. These differences are functionally consequential and preclude generic substitution without re-optimization of synthetic routes or biological assay outcomes.

Target compound 5-Hydroxy-6-iodopyridine-2-carboxylic acid
6-Iodopicolinic acid (no 5-OH) Lacks orthogonal O-functionalization handle; routes requiring sequential diversification may need additional steps.
Target compound C6–I bond, strong halogen-bond donor
5-Hydroxy-6-chloro analog C–Cl bond strength and oxidative addition rate may shift cross-coupling efficiency; halogen-bond capacity may not transfer.
Target compound 2-COOH regioisomer (picolinate chelation)
5-Hydroxy-6-iodopyridine-3-carboxylic acid 3-COOH regioisomer alters chelation geometry and directing effects in electrophilic substitution.

Evidence: 5-Hydroxy-6-iodopyridine-2-carboxylic Acid vs. Analogs


Exclusive 6-Iodination of 5-Hydroxypicolinic Acid

Primary literature establishes that electrophilic iodination of 5-hydroxypicolinic acid proceeds with exclusive regioselectivity to yield the 6-iodo derivative (i.e., the target compound), while the 2-carboxylic acid group suppresses competing electrophilic substitution at other positions, including nitration [1]. In contrast, depending on reaction conditions, over-iodination can produce 4,6-diiodo or 2,4,6-triiodo byproducts when reaction control is lost [2]. This regiochemical outcome is a direct consequence of the 2-COOH directing effect and defines a synthetic accessibility advantage: the target 6-monoiodo compound is the kinetically favored product under standard conditions (I₂/KI in soda solution at 20°C), whereas the 3-carboxylic acid positional isomer (CAS 59288-39-0) requires a distinct starting material (3-hydroxyisonicotinic acid) and follows different substitution rules [2].

Exclusive 6‑iodination
Head-to-head comparison
Exclusive 6‑monoiodo product from 5‑hydroxypicolinic acid
Conditions: I₂/KI, Na₂CO₃, H₂O, 20°C
Predictable regiochemistry simplifies scale‑up and purification.
3‑COOH isomer requires distinct precursor and pathway.
Regioselective halogenation Electrophilic aromatic substitution Process chemistry

Lipophilicity Increase with 6-Iodination

Computed physicochemical data from authoritative databases enables cross-study comparison of the target compound with its non-iodinated parent. The target compound (5-hydroxy-6-iodopyridine-2-carboxylic acid) has a PubChem-computed XLogP3-AA value of 1, while the non-iodinated analog 5-hydroxypicolinic acid (CAS 15069-92-8) has an XLogP of approximately 0.4 [1][2]. The +0.6 log unit increase is attributable to the iodine substituent, which is consistent with the well-established Hansch π constant for aromatic iodine (π ≈ +1.12 reduced by ortho-substituent proximity effects). Molecular weight increases from 139.11 to 265.01 g/mol, while TPSA remains constant at 70.4 Ų (since iodine does not contribute additional polar surface area), and both compounds retain identical hydrogen bond donor/acceptor counts (HBD = 2, HBA = 4) [1][2]. This property shift has consequences: the target compound is predicted to exhibit enhanced membrane permeability relative to the non-iodinated parent while maintaining the same hydrogen-bonding capacity, a profile relevant for fragment-based drug discovery where balanced lipophilicity is critical.

Lipophilicity increase
Cross-study comparable
ΔXLogP = +0.6 vs. 5‑hydroxypicolinic acid
TPSA, HBD, HBA unchanged
Supports membrane‑permeability optimization in fragment‑based design.
Computed values; experimental logP may differ.
Lipophilicity Drug-likeness Physicochemical properties

Purity Benchmarking Against 6-Iodopicolinic Acid

Supplier technical datasheets enable a direct purity specification comparison. Fluorochem lists 5-hydroxy-6-iodopicolinic acid (Product Code F787164) at 98% purity . By contrast, AKSci lists the closely related analog 6-iodopicolinic acid (CAS 55044-68-3, which lacks the 5-OH group) at a minimum purity specification of 95% . The 3-percentage-point difference in certified purity may be practically significant for applications requiring stoichiometric precision (e.g., as a synthetic intermediate in multi-step convergent syntheses where impurity carry-through can compound yield losses). Fluorochem also provides computed LogP (1.457), MDL number (MFCD11656379), and full GHS hazard classification (H302, H315, H319, H335) for the target compound , whereas the 6-iodopicolinic acid datasheet from AKSci does not include computed LogP or detailed hazard statements beyond storage conditions . This additional characterization data reduces the burden of in-house analytical verification for procurement teams.

Purity benchmark
Supplier data review
98% (Fluorochem F787164) vs. ≥95% for 6‑iodopicolinic acid
Full GHS and MDL characterization included
Reduces analytical qualification burden for regulated sourcing.
QC method: vendor HPLC/NMR; verify with in‑house needs.
Chemical procurement Purity specification Supplier qualification

C6–I and C5–OH Orthogonal Reactivity

The target compound possesses two chemically orthogonal reactive sites on the pyridine ring: the C6 iodine atom, which serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Sonogashira, Heck, Buchwald–Hartwig), and the C5 hydroxyl group, which can be independently protected (e.g., as a silyl ether, MOM ether, or benzyl ether) and deprotected orthogonally to coupling chemistry [1][2]. By comparison, 6-iodopicolinic acid (lacking the C5-OH) offers only a single synthetic handle (the iodine), and 5-hydroxypicolinic acid (lacking the C6-I) offers only the hydroxyl group for functionalization [3]. This dual-handle architecture enables sequential, protecting-group-controlled diversification: the iodine can be engaged in a first cross-coupling step, followed by hydroxyl deprotection and subsequent O-functionalization (alkylation, acylation, sulfonation, or oxidation to the ketone), or vice versa. No single in-class analog provides this sequential diversification capability without requiring additional synthetic steps to install the missing functional handle.

C6–I and C5–OH orthogonal reactivity
Class-level inference
Two reactive handles vs. one in mono‑functional analogs
C6–I cross‑coupling + C5–OH protection/functionalization
Enables sequential divergent synthesis without de novo handle installation.
Class‑level reactivity; specific coupling partners require validation.
Cross-coupling Orthogonal protection Divergent synthesis

Iodine vs. Chlorine Reactivity at C6 Position

Within the halogen series at the C6 position of the picolinic acid scaffold, iodine provides substantially different reactivity compared to chlorine or bromine. The C–I bond dissociation energy (BDE) is approximately 209 kJ/mol, significantly lower than C–Cl (~327 kJ/mol) and C–Br (~285 kJ/mol), making the iodine substituent a superior leaving group in oxidative addition to Pd(0) and thus more reactive in cross-coupling reactions [1]. Additionally, iodine is a markedly stronger halogen-bond donor than chlorine due to its larger polarizable surface and deeper σ-hole; this property can be exploited in supramolecular recognition and in modulating protein–ligand interactions where halogen bonding with backbone carbonyl oxygens contributes to binding affinity [2][3]. The 5-hydroxy-6-chloropyridine-2-carboxylic acid analog, while structurally similar, lacks these enhanced iodine-specific properties. When iodine is replaced by chlorine, the oxidative addition rate to Pd(0) is typically 10²–10³ times slower for aryl chlorides versus aryl iodides under comparable conditions, which can necessitate higher catalyst loadings, elevated temperatures, or specialized ligand systems (e.g., bulky electron-rich phosphines) to achieve comparable conversion [1].

Iodine vs. chlorine reactivity
Class-level inference
C–I BDE ≈ 209 kJ/mol vs. C–Cl ≈ 327 kJ/mol
Oxidative addition rate: ~10²–10³ fold faster for aryl iodide
Milder cross‑coupling conditions may improve functional group tolerance.
Estimated relative rates; ligand system and substrate affect actual outcome.
Halogen bonding Cross-coupling reactivity Leaving group ability

2- vs. 3-Carboxylic Acid Regioisomers: Metal Chelation Geometry

The target compound bears the carboxylic acid at the 2-position (adjacent to the pyridine nitrogen), forming a classic picolinic acid chelation motif capable of bidentate N,O-coordination to metal ions. Its positional isomer, 5-hydroxy-6-iodopyridine-3-carboxylic acid (CAS 59288-39-0, nicotinic acid regioisomer), places the carboxylic acid at the 3-position, where the nitrogen and carboxylate oxygen are in a 1,3-relationship that cannot support bidentate chelation without significant ring strain [1]. The 2-COOH regioisomer is directly accessible via iodination of commercially available 5-hydroxypicolinic acid (CAS 15069-92-8), whereas the 3-COOH regioisomer requires 3-hydroxyisonicotinic acid as starting material and follows a different substitution pathway [2]. Furthermore, the 2-COOH group exerts a distinct directing and deactivating effect on the pyridine ring during electrophilic substitution: it suppresses nitration entirely and directs iodination exclusively to the 6-position, whereas the 3-COOH regioisomer shows different reactivity patterns [1][2]. These differences directly impact which downstream metal complexes can be reliably prepared and which further functionalization steps are synthetically accessible.

2‑ vs. 3‑COOH chelation geometry
Cross-study comparable
2‑COOH enables bidentate N,O‑chelation; 3‑COOH cannot
Distinct synthetic precursors and substitution pathways
Only 2‑COOH isomer supports picolinate metal‑complex design.
Synthetic accessibility favors 2‑COOH isomer from commercial 5‑hydroxypicolinic acid.
Metal chelation Positional isomerism Coordination chemistry

Optimal Applications: 5-Hydroxy-6-iodopyridine-2-carboxylic Acid


Divergent Library Synthesis: Cross-Coupling & O-Functionalization

In medicinal chemistry lead optimization programs requiring rapid analog generation, the dual-handle architecture of 5-hydroxy-6-iodopyridine-2-carboxylic acid enables a divergent two-step sequence: (i) Suzuki–Miyaura or Sonogashira coupling at the C6–I position to install aryl/alkynyl diversity elements, followed by (ii) O-alkylation, O-acylation, or O-sulfonylation at the C5–OH to introduce a second diversity point. This sequential strategy generates a matrix of analogs from a single starting material with only two synthetic steps [1][2]. Mono-functional analogs (6-iodopicolinic acid or 5-hydroxypicolinic acid) would require additional functional group interconversion steps to achieve comparable diversity, adding 2–4 synthetic steps per analog series. The 98% commercial purity [3] supports direct use in parallel synthesis without pre-purification.

Halogen-Bond-Optimized Fragment Libraries for Drug Design

The strong halogen-bond donor capacity of the C6–I substituent, combined with the hydrogen-bond donor/acceptor capabilities of the C5–OH and C2–COOH groups, positions this compound as a privileged fragment for X-ray crystallographic screening campaigns. The iodine atom's anomalous scattering signal also facilitates phasing in protein–ligand co-crystallography, enabling unambiguous determination of binding poses [1]. The computed XLogP of 1 and TPSA of 70.4 Ų place the compound within drug-like fragment space (MW < 300, logP ≤ 3) [2], while its three-dimensional binding vector distribution differs from non-iodinated or chloro-analogs, providing complementary chemical space coverage in fragment library design [3].

MOF & Coordination Polymer Precursor via Picolinate Chelation

The 2-carboxylic acid position adjacent to the pyridine nitrogen forms a bidentate picolinate chelation pocket capable of coordinating transition metals (Zn²⁺, Cu²⁺, Fe²⁺/³⁺, Mn²⁺) and lanthanides. This differentiates it from the 3-COOH positional isomer (CAS 59288-39-0), which cannot form the same N,O-chelate geometry [1]. The 5-OH and 6-I substituents provide additional coordination sites or post-synthetic modification handles. Halogenated picolinic acid zinc(II) complexes have demonstrated insulinomimetic activity in vitro (inhibition of FFA release from rat adipocytes), with 6-iodopicolinato–zinc complexes showing IC₅₀ values of 0.60–0.85 mM, superior to the parent bis(picolinato)zinc(II) complex (IC₅₀ = 1.00 mM) [2]. While these data are for the non-hydroxylated analog, they establish the class-level potential of iodinated picolinate metal complexes for biological applications.

Pharmaceutical Intermediate Sourcing for GLP/GMP Applications

For organizations synthesizing pharmaceutical intermediates requiring documented purity and characterization, the Fluorochem 98% purity specification with full GHS hazard classification and MDL number (MFCD11656379) provides a procurement-grade quality package that reduces incoming QC burden [1]. The compound's registration in the EPA DSSTox database (DTXSID90484416) supports its use in studies that may inform regulatory toxicology assessments [2]. Compared to the 95% minimum purity typical for 6-iodopicolinic acid from alternative suppliers [3], the +3 percentage point purity advantage of the target compound reduces the cumulative impurity load in multi-step syntheses, where each intermediate's purity directly affects the final API purity profile.

Application
Selection Property
Validation Focus
Divergent library synthesis
Dual-handle orthogonal reactivity
Sequential cross‑coupling and O‑functionalization yield matrix
Fragment‑based drug design
Halogen‑bond donor capacity and anomalous scattering
Binding‑pose determination and ligand efficiency metrics
MOF and coordination polymer precursor
2‑COOH picolinate chelation geometry
Metal‑complex stoichiometry and post‑synthetic modification
Pharmaceutical intermediate sourcing
Certified purity and characterization package
QC burden reduction and impurity carry‑through mitigation
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